Azide-PEG3-L-alanine-Fmoc: A Technical Guide for Advanced Bioconjugation and Proteolysis-Targeting Chimeras (PROTACs)
Azide-PEG3-L-alanine-Fmoc: A Technical Guide for Advanced Bioconjugation and Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG3-L-alanine-Fmoc is a specialized chemical reagent with significant applications in modern drug discovery and development, particularly in the fields of bioconjugation and the creation of Proteolysis-Targeting Chimeras (PROTACs). This molecule serves as a versatile building block, integrating three key functionalities: an azide (B81097) group for bioorthogonal "click" chemistry, a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and an Fmoc-protected L-alanine for seamless incorporation into peptides via solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of its applications, physicochemical properties, and detailed experimental protocols.
Core Applications
The primary utility of Azide-PEG3-L-alanine-Fmoc lies in its role as a heterobifunctional linker. It is extensively used in the following areas:
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PROTAC Synthesis: As a PEG-based linker, it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The PEG3 spacer enhances the solubility and flexibility of the resulting PROTAC molecule, which can facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein.[1][2]
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Peptide Modification and Bioconjugation: The azide group allows for the site-specific modification of peptides and other biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] This enables the attachment of various moieties such as fluorescent dyes, imaging agents, or drug payloads. The Fmoc protecting group makes it suitable for incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[3]
Physicochemical and Quantitative Data
While specific quantitative data for PROTACs utilizing the Azide-PEG3-L-alanine-Fmoc linker, such as half-maximal degradation concentration (DC50) and maximum degradation (Dmax), are not widely available in peer-reviewed literature, the following table summarizes its general physicochemical properties and typical performance characteristics of similar PEG-based linkers in PROTACs.
| Property | Value | Notes |
| Molecular Formula | C₂₄H₂₈N₄O₇ | |
| Molecular Weight | 484.50 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, DMSO | |
| Purity (Typical) | ≥95% | |
| Storage | 2-8°C, sealed, dry | |
| Typical Linker Length | ~16 atoms | The optimal linker length for PROTACs often needs to be determined empirically.[2] |
| Expected Impact on PROTACs | Increased aqueous solubility, improved cell permeability, enhanced ternary complex formation. | PEG linkers are known to improve the pharmacokinetic properties of PROTACs.[4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway for PROTAC-mediated protein degradation and a general experimental workflow for the synthesis of a PROTAC using Azide-PEG3-L-alanine-Fmoc.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific applications.
Protocol 1: Incorporation of Azide-PEG3-L-alanine-Fmoc into a Peptide via Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide incorporating Azide-PEG3-L-alanine-Fmoc.
Materials:
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Fmoc-Rink Amide resin (or other suitable resin)
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Fmoc-protected amino acids
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Azide-PEG3-L-alanine-Fmoc
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N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
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Hydroxybenzotriazole (HOBt) or Oxyma
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N,N-Diisopropylethylamine (DIPEA)
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20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
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DMF, Dichloromethane (DCM)
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Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
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Cold diethyl ether
Procedure:
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Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
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Amino Acid Coupling: Pre-activate the desired Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and react for 1-2 hours.
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Wash: Wash the resin with DMF and DCM.
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Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
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Incorporation of Azide-PEG3-L-alanine-Fmoc: Couple Azide-PEG3-L-alanine-Fmoc using the same procedure as for other amino acids (step 3).
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Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
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Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
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Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: Confirm the identity and purity of the azide-containing peptide by mass spectrometry (MS) and analytical RP-HPLC.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-modified molecule to the azide-containing peptide synthesized in Protocol 1.
Materials:
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Azide-containing peptide
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Alkyne-modified molecule (e.g., E3 ligase ligand)
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Copper(II) sulfate (B86663) (CuSO₄)
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Sodium ascorbate (B8700270)
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Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
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DMF, water, or a mixture (e.g., t-BuOH/water)
Procedure:
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Dissolve Reactants: Dissolve the azide-containing peptide and a slight excess (1.2-1.5 equivalents) of the alkyne-modified molecule in a suitable solvent system.
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Prepare Catalyst Stock Solutions: Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and the copper ligand (e.g., TBTA or THPTA, 100 mM in DMSO/water).
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Add Reagents: To the solution of the peptide and alkyne, add the copper ligand (final concentration ~1 mM), followed by CuSO₄ (final concentration ~0.2 mM), and finally sodium ascorbate (final concentration ~2 mM).
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Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by RP-HPLC. Reaction times can vary from 1 to 24 hours.
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Purification: Once the reaction is complete, purify the PROTAC product by RP-HPLC.
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Characterization: Confirm the identity and purity of the final PROTAC by MS and NMR spectroscopy.
Conclusion
Azide-PEG3-L-alanine-Fmoc is a valuable and versatile tool for researchers in drug discovery and chemical biology. Its trifunctional nature allows for the straightforward synthesis of complex biomolecules, particularly PROTACs, with enhanced physicochemical properties. The provided protocols and diagrams serve as a foundation for the successful application of this reagent in developing novel therapeutics and research tools. While specific performance data for this linker in various PROTAC constructs is still emerging, the principles outlined in this guide provide a rational basis for its effective implementation.
